3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine
Overview
Description
The compound “3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine” is a boronic acid derivative, which are commonly used in organic synthesis, particularly in Suzuki coupling reactions . Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to a boron atom, which is itself part of a borinan ring system .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Boronic acids are typically solid at room temperature and are generally stable under normal conditions .Scientific Research Applications
Chemical Synthesis and Modification
"3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine" is involved in the synthesis and modification of various chemical compounds. For instance, it has been implicated in the synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates, which have demonstrated moderate antimicrobial activity in assays. These compounds are synthesized through a two-step process involving the preparation of intermediate monochlorides followed by reaction with various amino acid esters in the presence of triethylamine (Babu et al., 2008).
Material Science and Engineering
In material science, this compound is utilized in the development of novel materials with specific applications. For instance, the synthesis of fluorinated pyridines, including those derived from 3-aminopyridines, has been reported. These compounds are processed by reactions like the Balz-Schiemann reaction, which yield fluorinated pyridines in good yields, and are further converted into other compounds like enoxacin, an antibacterial agent (Matsumoto et al., 1984).
Agricultural Chemistry
In the agricultural sector, there is research indicating the use of compounds related to "this compound" in the formulation of herbicides. For example, 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one compounds, containing fluorine, have shown excellent herbicidal activities against a variety of plants in post-emergence treatments. The type and position of the fluorine-containing group on the benzene ring play a crucial role in determining the herbicidal activity of these compounds (Wang et al., 2012).
Safety and Hazards
Mechanism of Action
The pharmacokinetics of a compound depend on its chemical structure and properties. In general, factors such as solubility, stability, and the presence of functional groups that can participate in chemical reactions can influence a compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
The action of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the compound “3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine” should be stored under an inert atmosphere at a temperature between 2-8°C , which suggests that it might be sensitive to oxygen, moisture, or higher temperatures .
Biochemical Analysis
Biochemical Properties
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with enzymes that contain active sites capable of coordinating with boron atoms. For instance, it can interact with serine hydrolases, where the boron atom forms a reversible covalent bond with the serine residue in the enzyme’s active site. This interaction can inhibit the enzyme’s activity, making this compound a potential candidate for enzyme inhibition studies .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of specific kinases involved in cell signaling pathways, leading to altered phosphorylation states of downstream targets. Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through its boron-containing dioxaborinane ring. The binding interactions often involve the formation of reversible covalent bonds with nucleophilic residues in the target biomolecules. Additionally, this compound can inhibit or activate enzymes by altering their conformational states, leading to changes in their catalytic activities. These molecular interactions can result in downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may undergo hydrolysis or oxidation over extended periods. Studies have shown that the long-term exposure of cells to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important considerations for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical or physiological responses. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites. Additionally, it can influence metabolic flux by altering the activity of key enzymes in metabolic pathways, such as glycolysis or the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, or passively diffuse through lipid bilayers. Once inside the cell, it can bind to intracellular proteins, such as albumin or cytosolic enzymes, which can affect its localization and accumulation. Understanding the transport and distribution mechanisms is essential for predicting the pharmacokinetics and pharmacodynamics of this compound .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the recognition of targeting sequences by cellular machinery. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of this compound. These localization patterns are important for understanding the functional roles of this compound in cellular processes .
Properties
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO2/c1-10(2)6-14-11(15-7-10)8-4-3-5-13-9(8)12/h3-5H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIUONXXHGWEDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(N=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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